molecular formula C38H51N7O9S B8106354 UV Cleavable Biotin-PEG2-Azide

UV Cleavable Biotin-PEG2-Azide

Cat. No.: B8106354
M. Wt: 781.9 g/mol
InChI Key: JHYKDGNZEADRIH-ZPIGJYFOSA-N
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Description

UV Cleavable Biotin-PEG2-Azide is a compound that combines biotin, polyethylene glycol (PEG2), and an azide group. This compound is particularly useful in bioconjugation and chemical biology due to its ability to undergo specific reactions and its cleavability under ultraviolet (UV) light. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG2 spacer enhances solubility and reduces steric hindrance. The azide group is reactive and can participate in click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UV Cleavable Biotin-PEG2-Azide typically involves the following steps:

    Biotinylation: Biotin is first activated and then conjugated to a PEG2 linker.

    Azidation: The PEG2-biotin intermediate is then reacted with an azide-containing reagent to introduce the azide group.

The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or methanol. The final product is purified using techniques like chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems. Quality control measures ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

UV Cleavable Biotin-PEG2-Azide primarily undergoes:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in CuAAC reactions.

    Strained Cyclooctyne Derivatives: Used in SPAAC reactions.

    UV Light: Used for photocleavage reactions.

Major Products

Scientific Research Applications

UV Cleavable Biotin-PEG2-Azide has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, allowing for controlled release and activation.

    Medicine: Utilized in drug delivery systems where precise temporal control of drug release is required.

    Industry: Applied in the development of diagnostic assays and purification processes .

Mechanism of Action

The mechanism of action of UV Cleavable Biotin-PEG2-Azide involves:

    Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the capture and immobilization of target molecules.

    Click Chemistry: The azide group reacts with alkyne or strained cyclooctyne groups to form stable triazole linkages.

    Photocleavage: Upon exposure to UV light, the azide group undergoes a photochemical reaction, leading to the cleavage of the compound and the release of the biotin-PEG2 moiety. .

Comparison with Similar Compounds

UV Cleavable Biotin-PEG2-Azide is unique due to its combination of biotin, PEG2, and azide functionalities, along with its UV cleavability. Similar compounds include:

This compound stands out due to its ability to be cleaved under UV light, providing controlled release and activation capabilities that are not present in many other biotin-PEG conjugates.

Properties

IUPAC Name

[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-2-oxo-2-phenylethyl] 6-azidohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H51N7O9S/c39-45-42-17-8-2-5-16-34(48)54-37(36(49)27-10-3-1-4-11-27)28-12-9-13-29(24-28)53-25-33(47)41-19-21-52-23-22-51-20-18-40-32(46)15-7-6-14-31-35-30(26-55-31)43-38(50)44-35/h1,3-4,9-13,24,30-31,35,37H,2,5-8,14-23,25-26H2,(H,40,46)(H,41,47)(H2,43,44,50)/t30-,31-,35-,37?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYKDGNZEADRIH-ZPIGJYFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)COC3=CC=CC(=C3)C(C(=O)C4=CC=CC=C4)OC(=O)CCCCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H51N7O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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